

Spectroscopic Profile of 2-Chloroethanesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroethanesulfonyl chloride

Cat. No.: B042494

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-chloroethanesulfonyl chloride** (CAS No: 1622-32-8), a key reagent in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a logical workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry of **2-chloroethanesulfonyl chloride**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
4.088 ^[1]	Triplet (t)	-CH ₂ -Cl
4.007 ^[1]	Triplet (t)	-CH ₂ -SO ₂ Cl

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 2: ^{13}C NMR Spectroscopic Data

While specific experimental data is not broadly published, spectral databases indicate the presence of two distinct signals corresponding to the two carbon atoms in the molecule. The chemical shifts can be predicted to be in the regions typical for alkyl halides and carbons adjacent to sulfonyl groups.

Predicted Chemical Shift (ppm)	Assignment
~ 40-50	-CH ₂ -Cl
~ 55-65	-CH ₂ -SO ₂ Cl

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 3: Infrared (IR) Spectroscopic Data

The IR spectrum of **2-chloroethanesulfonyl chloride** is characterized by strong absorptions corresponding to the sulfonyl chloride group.

Wavenumber (cm ⁻¹)	Intensity	Assignment
1410-1370[2]	Strong	Asymmetric S=O stretch
1204-1166[2]	Strong	Symmetric S=O stretch
~ 700-800	Strong	C-Cl stretch
~ 600-700	Strong	S-Cl stretch

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of **2-chloroethanesulfonyl chloride** shows a characteristic fragmentation pattern. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) results in isotopic peaks for chlorine-containing fragments.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
26.0	7.9[1]	C_2H_2^+
27.0	63.3[1]	C_2H_3^+
28.0	9.3[1]	C_2H_4^+
35.0	1.4[1]	$^{35}\text{Cl}^+$
36.0	5.2[1]	H^{35}Cl^+
38.0	1.8[1]	H^{37}Cl^+
48.0	7.0[1]	SO^+
49.0	3.0[1]	$\text{CH}_2^{35}\text{Cl}^+$
62.0	13.1[1]	$\text{C}_2\text{H}_3^{35}\text{Cl}^+$
63.0	100.0[1]	$\text{C}_2\text{H}_4^{35}\text{Cl}^+$ (Base Peak)
64.0	13.4[1]	$\text{C}_2\text{H}_5^{35}\text{Cl}^+$
65.0	36.9[1]	$\text{C}_2\text{H}_4^{37}\text{Cl}^+$
91.0	27.3[1]	$\text{C}_2\text{H}_4\text{SO}_2^{35}\text{Cl}^+$
99.0	1.5[1]	$\text{SO}_2^{35}\text{Cl}^+$
127.0	6.4[1]	$\text{M}^+ - \text{Cl}$
129.0	2.4[1]	$\text{M}^+ - \text{Cl}$ (^{37}Cl isotope)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the chemical structure and connectivity of **2-chloroethanesulfonyl chloride**.

Methodology:

- Sample Preparation: A solution of **2-chloroethanesulfonyl chloride** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
- ^1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used to acquire the spectrum.
 - Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
 - A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay may be required.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the resulting peaks are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **2-chloroethanesulfonyl chloride** by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation: As **2-chloroethanesulfonyl chloride** is a liquid at room temperature, the spectrum is typically acquired using the "liquid film" or Attenuated Total Reflectance (ATR) method.
 - Liquid Film: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
 - ATR: A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: An FT-IR spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.
 - The sample is then placed in the beam path, and the sample spectrum is recorded.
 - Spectra are typically collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

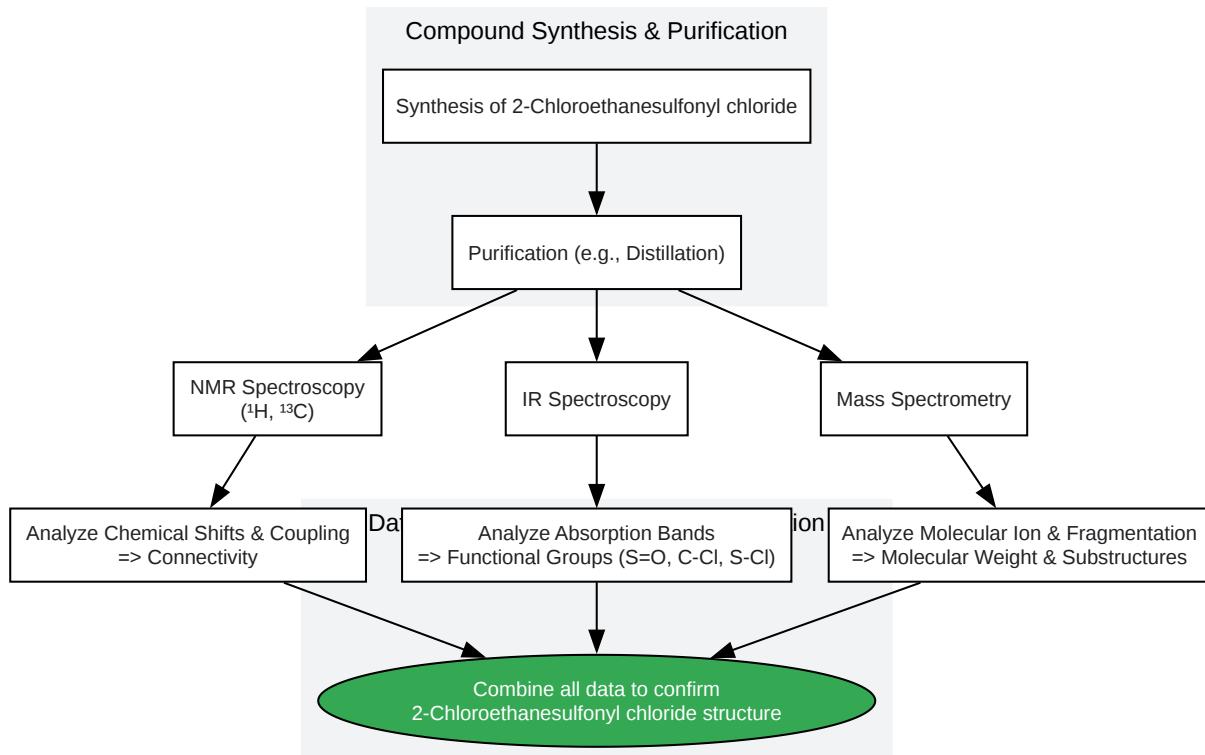
Objective: To determine the molecular weight and fragmentation pattern of **2-chloroethanesulfonyl chloride** to confirm its identity and aid in structural elucidation.

Methodology:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) interface for volatile compounds.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z . The molecular ion peak (M^+) provides the molecular weight of the compound, and the fragmentation pattern provides structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-chloroethanesulfonyl chloride**.



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Caption: Workflow for the spectroscopic identification of **2-chloroethanesulfonyl chloride**.

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References

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